molecular formula C12H8ClNO2 B1606550 4-Chloro-4'-nitro-1,1'-biphenyl CAS No. 6242-97-3

4-Chloro-4'-nitro-1,1'-biphenyl

Cat. No.: B1606550
CAS No.: 6242-97-3
M. Wt: 233.65 g/mol
InChI Key: HKWAORHMKKVNIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-4'-nitro-1,1'-biphenyl (: 6242-97-3) is an organic compound with the molecular formula C12H8ClNO2 and a molecular weight of 233.65 g/mol . This dense (1.308 g/cm³) compound is characterized by a biphenyl structure substituted with a chloro group at one para position and a nitro group at the other. It serves as a versatile and valuable building block in organic synthesis and chemical research. Its primary research value lies in its application as a key intermediate for the synthesis of more complex organic molecules, particularly in the development of functional materials and pharmacologically active compounds. The compound requires careful handling; it is harmful by inhalation, in contact with skin, and if swallowed . Engineering controls such as a chemical fume hood should be used, along with appropriate personal protective equipment including lab coats, chemical-resistant gloves, and safety goggles . In the event of a fire involving this material, combustion may produce hazardous decomposition products including carbon monoxide, nitrogen oxides, and hydrogen chloride . This compound should be stored sealed in a dry environment at 2-8°C . This product is intended For Research Use Only and is not suitable for human or veterinary or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWAORHMKKVNIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00211472
Record name Biphenyl, 4-chloro-4'-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6242-97-3
Record name 4-Chloro-4′-nitro-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6242-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Biphenyl, 4-chloro-4'-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006242973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Biphenyl, 4-chloro-4'-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies for 4 Chloro 4 Nitro 1,1 Biphenyl and Analogues

Established Synthetic Pathways to 1,1'-Biphenyl Derivatives

The formation of the carbon-carbon bond between two aryl rings is the cornerstone of biphenyl (B1667301) synthesis. Transition metal-catalyzed cross-coupling reactions are the most prominent and versatile methods for this transformation. Alternatively, electrophilic aromatic substitution on a biphenyl core offers a different strategic approach.

Cross-Coupling Reactions for Biaryl Formation

Cross-coupling reactions have revolutionized the synthesis of biaryl compounds due to their high efficiency and functional group tolerance. These reactions typically involve the coupling of an aryl halide or pseudohalide with an organometallic reagent in the presence of a transition metal catalyst, most commonly palladium.

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds. libretexts.org This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an aryl halide or triflate in the presence of a base. libretexts.org For the synthesis of 4-chloro-4'-nitro-1,1'-biphenyl, this can be achieved by coupling 4-chlorophenylboronic acid with 1-chloro-4-nitrobenzene (B41953) or vice versa.

A patented method describes the synthesis of a related compound, 4'-chloro-2-nitrobiphenyl (B3055000), using o-chloronitrobenzene and p-chloro potassium benzyltrifluoroborate as starting materials. google.com This reaction is carried out in an aqueous solution with a phase transfer catalyst and a palladium catalyst under weak base conditions (pH 8-10), achieving high yields. google.com The use of a base is generally crucial for the transmetalation step in the catalytic cycle, though base-free methods are being developed. nih.gov

Table 1: Example of Suzuki-Miyaura Coupling for a Biphenyl Derivative google.com

Reactant 1Reactant 2CatalystBaseSolventYield
o-Chloronitrobenzenep-Chloro potassium benzyltrifluoroboratePalladium catalystPotassium carbonateWaterHigh

Direct arylation is an increasingly important atom-economical alternative to traditional cross-coupling reactions as it avoids the need for pre-functionalized organometallic reagents. researchgate.netnih.gov This method involves the direct C-H bond activation of an arene, followed by coupling with an aryl halide. acs.org Significant progress has been made in developing catalyst systems that enable both intramolecular and intermolecular direct arylation of aryl chlorides, bromides, and iodides in high yields. researchgate.netrsc.org

The efficiency and regioselectivity of these reactions can be influenced by the choice of palladium catalyst, ligands, and reaction conditions. nih.gov For instance, palladium pincer complexes have shown improved efficiency and higher yields under advantageous reaction conditions. nih.gov While specific examples for the direct synthesis of this compound are not extensively detailed in the provided results, the general applicability of direct arylation to synthesize biaryl molecules suggests its potential for this target compound. researchgate.net

While palladium is the most common catalyst, other transition metals like nickel and copper are also employed in biaryl synthesis. The Ullmann reaction, one of the classical methods, traditionally uses copper to couple two aryl halides. Modern variations of this reaction often use palladium or nickel catalysts, which can offer milder reaction conditions and broader substrate scope.

Nickel-catalyzed cross-coupling reactions, such as the Negishi coupling (using organozinc reagents) and Kumada coupling (using Grignard reagents), are also effective for forming biaryl linkages. nih.gov Bimetallic systems, such as Ni/Pd catalysts, have been developed for domino reactions involving cross-coupling, demonstrating the ongoing innovation in this field. rsc.org These alternative methods provide a broader toolbox for chemists to choose from depending on the specific requirements of the synthesis, including cost, functional group compatibility, and desired reactivity.

Electrophilic Aromatic Substitution Reactions on Biphenyls

An alternative to building the biphenyl core is to introduce functional groups onto a pre-existing biphenyl molecule through electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the biphenyl ring.

The synthesis of this compound can be achieved by the nitration of 4-chlorobiphenyl (B17849). In this reaction, the chlorine atom is an ortho-, para-directing group, while the phenyl group is also ortho-, para-directing. The nitration of 4-chlorobiphenyl would be expected to yield a mixture of isomers, with the nitro group adding to the 2-, 4'-, or 2'-positions. The formation of the desired 4'-nitro isomer is influenced by steric and electronic factors.

While chemical nitration is a standard method, other interesting nitration strategies have been observed. For example, a study on the biodegradation of 4-chlorobiphenyl by a gram-negative bacterium (strain B-206) in the presence of nitrate (B79036) revealed the formation of mononitrated derivatives. nih.govnih.gov The bacterium produced 2- and 4-hydroxy-mononitro-4'-chlorobiphenyl, indicating a biological nitration process. nih.govnih.gov Although this is a biological example, it highlights the possibility of alternative nitration pathways.

A different approach to obtaining a nitrobiphenyl structure involves the synthesis of 4'-nitro-biphenyl-4-sulfonyl chloride from 4'-nitro-4-biphenylsulfonic acid. chemicalbook.com This subsequent functionalization of a nitrobiphenyl derivative showcases the manipulation of functional groups after the core structure has been established.

Halogenation Methods

Halogenation is a fundamental reaction in organic synthesis where a halogen atom is introduced into a compound. numberanalytics.com For aromatic systems like biphenyl, this typically occurs via electrophilic substitution. mt.com The reactivity of halogens follows the order: fluorine > chlorine > bromine > iodine. mt.com The choice of halogenating agent and reaction conditions is crucial for achieving the desired product.

While direct halogenation of 4-nitrobiphenyl (B1678912) could potentially yield this compound, controlling the position of the incoming chlorine atom can be challenging. The nitro group is a deactivating, meta-directing group, while the phenyl group is an activating, ortho-para-directing group. This can lead to a mixture of isomers.

More commonly, the synthesis involves coupling reactions where one of the benzene (B151609) rings already contains the chloro group and the other contains the nitro group. For instance, cross-coupling reactions like the Suzuki-Miyaura reaction are widely used. researchgate.net In this approach, an aryl halide is coupled with an arylboronic acid in the presence of a palladium catalyst. To synthesize this compound, this could involve reacting 4-chlorophenylboronic acid with 1-halo-4-nitrobenzene or, conversely, 4-nitrophenylboronic acid with 1-chloro-4-halobenzene.

Aryl halides are crucial precursors for many metal-catalyzed cross-coupling reactions that form biphenyl structures. beilstein-journals.org The synthesis of analogues, such as 4'-chloro-2-nitrobiphenyl, often utilizes methods like the Suzuki-Miyaura coupling of o-chloronitrobenzene with a p-chlorophenylboron compound. researchgate.netgoogle.com

Challenges and Optimization in Halogenated Nitrobiphenyl Synthesis

The synthesis of specifically substituted biphenyls like this compound is not without its difficulties. Key challenges include controlling the exact placement of functional groups, preventing unwanted side reactions, and developing more environmentally friendly processes.

Regioselectivity Control in Biphenyl Functionalization

Regioselectivity refers to the preference for a chemical reaction to occur at one position of a molecule over another. wikipedia.org When functionalizing a substituted biphenyl or during the coupling reaction itself, achieving high regioselectivity is paramount to avoid the formation of undesired isomers.

In electrophilic aromatic substitution on a biphenyl system, the directing effects of the substituents on both rings determine the outcome. For a monosubstituted biphenyl, the incoming substituent is generally directed to the ortho or para positions of the unsubstituted ring. However, when both rings are substituted, as in the synthesis of this compound, the regioselectivity is governed by the combined electronic and steric effects of both the chloro and nitro groups.

To overcome these challenges, modern synthetic methods often build the molecule from two pre-functionalized rings via cross-coupling reactions. This strategy offers superior control over regioselectivity compared to the sequential functionalization of a biphenyl core. For example, in synthesizing a related compound, 4'-chloro-2-nitrobiphenyl, researchers have explored the palladium-catalyzed coupling of 1-chloro-2-nitrobenzene (B146284) and (4-chlorophenyl)boronic acid, which precisely places the substituents at the desired positions. researchgate.net The choice of catalyst and ligands can also significantly influence the regioselectivity of the coupling reaction. researchgate.netnih.gov

Influence of Ligands on Suzuki-Miyaura Coupling Yield for 4'-chloro-2-nitrobiphenyl Synthesis researchgate.net
LigandCatalyst SystemYield (%)Key Observation
(2-Biphenyl)dicyclohexylphosphinePalladium Acetate87-95High yields achieved under optimized conditions.
(Dicyclohexylphosphanyl)-N,N-dimethyl-[1,1'-biphenyl]-2-aminePalladium Acetate90-94Amino-containing phosphine (B1218219) ligand also highly effective.
Dicyclohexyl(2-(2,6-dimethoxyphenyl)-1H-inden-1-yl)phosphanePalladium Acetate~95Stable and efficient ligand for the coupling reaction.

Mitigation of Competing Side Reactions during Synthesis

During the synthesis of halogenated nitrobiphenyls, several competing side reactions can lower the yield and purity of the desired product. One common side reaction in cross-coupling syntheses is homocoupling, where two molecules of the same starting material react with each other. For example, the reaction of 4-chlorophenylboronic acid could lead to the formation of 4,4'-dichlorobiphenyl.

Another potential side reaction is the formation of terphenyls, where three aromatic rings are linked. researchgate.net This can occur if the biphenyl product undergoes another coupling reaction. In syntheses involving nitroarenes, reductive processes can sometimes lead to the formation of other nitrogen-containing functional groups if the reaction conditions are not carefully controlled. For instance, the Cadogan reaction involves the reductive cyclization of 2-nitrobiphenyls to form carbazoles, which could be a potential side pathway under certain reductive conditions. nih.gov

Optimization of reaction parameters such as temperature, reaction time, catalyst loading, and the stoichiometry of reactants is crucial to minimize these side reactions. researchgate.netgoogle.com For example, a study on the synthesis of 4'-chloro-2-nitrobiphenyl found that carefully controlling the reaction time to six hours balanced reactant conversion with the formation of byproducts. researchgate.net

Green Chemistry Approaches in Biphenyl Derivative Synthesis

Modern chemical synthesis places increasing emphasis on "green chemistry," which aims to reduce waste, use less hazardous materials, and improve energy efficiency. youtube.com In the synthesis of biphenyl derivatives, several green approaches are being explored.

Use of Greener Solvents: A significant source of waste in chemical production is the use of organic solvents. youtube.com Research is focused on replacing them with more environmentally benign alternatives like water or supercritical carbon dioxide. youtube.com The synthesis of 4'-chloro-2-nitrobiphenyl has been successfully demonstrated in an aqueous solution using a phase-transfer catalyst, which simplifies the process and reduces environmental pollution. google.com

Catalysis: Using catalytic reagents instead of stoichiometric ones is a core principle of green chemistry, as it reduces waste. youtube.com The widespread use of palladium-catalyzed cross-coupling reactions is an example of this, as only a small amount of catalyst is needed to produce large quantities of product. researchgate.net

Mechanochemistry: This approach involves conducting reactions by grinding solid reactants together, often with minimal or no solvent. beilstein-journals.org This technique, known as mechanochemical synthesis, can lead to shorter reaction times, higher yields, and a significant reduction in solvent waste. beilstein-journals.orgyoutube.com

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. youtube.com Cross-coupling reactions generally have good atom economy compared to classical methods that may involve multiple protection and deprotection steps.


Iii. Advanced Reaction Chemistry and Transformations of 4 Chloro 4 Nitro 1,1 Biphenyl

Chemical Transformations of the Nitro Group

The nitro group is a key functional group that imparts significant reactivity to the aromatic ring, primarily due to its strong electron-withdrawing nature. This allows for a range of transformations, from reduction to various nitrogen-containing functionalities to influencing the molecule's engagement in electron transfer processes.

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing a gateway to a wide array of derivatives. libretexts.org The resulting anilines are crucial intermediates in the production of pharmaceuticals, agrochemicals, and dyes. libretexts.org For nitroaromatic compounds, this reduction is one of the most important reactions they undergo. wikipedia.org

A variety of reducing agents and catalytic systems have been developed for this purpose, offering different levels of chemoselectivity and functional group tolerance. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). wikipedia.org Metal-free reduction methods have also been developed, for instance, using trichlorosilane (B8805176) in the presence of a tertiary amine, which can be performed under continuous-flow conditions to produce primary amines in high yields. Another metal-free approach utilizes tetrahydroxydiboron (B82485) in water. libretexts.org Thiourea dioxide has also been demonstrated as an effective reducing agent for N-substituted-2-nitroanilines, yielding the corresponding diamines in good yields. libretexts.org

The resulting product, 4-amino-4'-chloro-1,1'-biphenyl, is a valuable intermediate. For instance, the related compound 4'-chloro-[1,1'-biphenyl]-2-amine (B196108) is a key intermediate in the synthesis of the fungicide Boscalid.

Selected Methods for the Reduction of Aromatic Nitro Compounds
Reducing SystemKey FeaturesTypical ConditionsReference
Catalytic Hydrogenation (e.g., H₂, Pd/C)Widely used, highly efficient for producing aromatic amines from nitroaromatics.H₂ gas, Palladium on carbon catalyst. wikipedia.org
Trichlorosilane (HSiCl₃) and Tertiary AmineMetal-free, mild, and suitable for continuous-flow processes.HSiCl₃, tertiary base (e.g., Hünig's base), in a solvent like CH₂Cl₂. libretexts.org
Thiourea DioxideEffective for N-substituted nitroanilines, environmentally friendly by-products.Thiourea dioxide in the presence of sodium hydroxide. libretexts.org
TetrahydroxydiboronMetal-free reduction that proceeds in water.Tetrahydroxydiboron as reductant. libretexts.org

The strong electron-withdrawing character of the nitro group makes 4-chloro-4'-nitro-1,1'-biphenyl susceptible to electron transfer reactions. The nitro group can stabilize a negative charge, facilitating the formation of radical anions upon accepting an electron. This property is central to its electrochemical reduction and certain chemical reduction mechanisms.

Electrochemical studies on related nitroaromatic compounds, such as diphenylmethyl p-nitrophenyl sulfide, have shown that the initial step is a reversible one-electron transfer to form a radical anion. orgsyn.org This radical anion can then undergo further reactions, such as bond cleavage. orgsyn.org In the case of 4-nitrophenol (B140041), electrochemical reduction also proceeds through the formation of a radical anion, which is subsequently protonated. harvard.edu The stability and reactivity of this intermediate are influenced by factors like temperature and the nature of the electrode. harvard.edu

Chemical methods can also achieve reduction via electron transfer. For example, a mild and chemoselective reduction of aromatic nitro groups can be accomplished using samarium(0) metal with a catalytic amount of 1,1'-dioctyl-4,4'-bipyridinium (B13415308) dibromide. beilstein-journals.org This highlights the ability of the nitro group to participate in single-electron transfer (SET) processes. The nitro group's ability to act as an electron-withdrawing group is also crucial in stabilizing negative charges in intermediates, which can be a factor in various catalytic cycles.

While reductions of the nitro group are more common, oxidative transformations of nitroaromatic compounds are also known, particularly in biochemical systems. Certain enzymes are capable of oxidizing nitro compounds. wikipedia.org For instance, flavin-dependent enzymes like nitroalkane oxidase can oxidize aliphatic nitro compounds to aldehydes and ketones. wikipedia.org In the context of nitroaromatic compounds, biodegradation pathways often involve oxidative reactions. nih.gov Monooxygenase and dioxygenase enzymes in aerobic bacteria can hydroxylate the aromatic ring, which can lead to the elimination of the nitro group as nitrite. nih.gov

Another strategy involves the initial reduction of the nitro group to a hydroxylamine (B1172632), which then undergoes an enzyme-catalyzed rearrangement to a hydroxylated compound, a suitable substrate for ring-fission. nih.gov In some cases, the explosive decomposition of nitro compounds is described as a redox reaction where the nitro group acts as the oxidant within the molecule. wikipedia.org Chemically, the reaction of chloromethylbenzenes with aromatic nitro compounds in strong acids like trifluoromethanesulfonic acid involves a rate-determining hydride transfer from the chloro-compound to the protonated nitro compound, initiating a series of further oxidation reactions. rsc.org

Chemical Transformations of the Chloro Substituent

The chlorine atom on the biphenyl (B1667301) scaffold, while generally less reactive than an alkyl halide, can be activated towards substitution and catalytic functionalization, largely due to the electronic influence of the nitro group.

The presence of a strongly electron-withdrawing nitro group, particularly in the para position of the other ring, activates the aryl chloride towards nucleophilic aromatic substitution (SNAr). Aromatic rings are typically nucleophilic, but substituents like the nitro group render them electrophilic and susceptible to attack by nucleophiles. rsc.org

The SNAr mechanism involves a two-step process:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. beilstein-journals.orgnih.gov

Elimination of the leaving group: The aromaticity of the ring is restored by the elimination of the chloride ion. beilstein-journals.org

The stability of the Meisenheimer complex is key to this reaction. The electron-withdrawing nitro group stabilizes the negative charge in the intermediate through resonance, especially when it is positioned ortho or para to the site of substitution. beilstein-journals.org This is why electron-withdrawing groups that deactivate the ring towards electrophilic substitution activate it for nucleophilic substitution. beilstein-journals.org

The chlorine atom in this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are cornerstones of modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron compound (like a boronic acid or ester) to form a new C-C bond, producing substituted biphenyls. libretexts.orgfishersci.co.uk The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.org While aryl chlorides are known to be less reactive than bromides or iodides, the development of advanced catalyst systems with electron-rich and bulky phosphine ligands has enabled their efficient coupling. researchgate.net For instance, a practical large-scale synthesis of the related 4'-chloro-2-nitrobiphenyl (B3055000) utilizes a Suzuki-Miyaura coupling reaction. researchgate.net

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by palladium complexes and requires a base. wikipedia.org It provides a powerful method for the vinylation of aryl halides. The reaction can be performed under various conditions, including in ionic liquids to facilitate catalyst recycling. wikipedia.org

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl chloride with an amine in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This method has become a go-to strategy for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org The development of specialized phosphine ligands has been crucial for the success of coupling less reactive aryl chlorides. wikipedia.org Interestingly, recent research has even demonstrated the Buchwald-Hartwig amination of nitroarenes themselves, where the nitro group acts as the leaving group. nih.gov

Catalytic Cross-Coupling Reactions of Aryl Chlorides
ReactionCoupling PartnerBond FormedTypical Catalyst SystemReference
Suzuki-Miyaura CouplingOrganoboron Compound (e.g., R-B(OH)₂)C-CPd catalyst (e.g., Pd(OAc)₂), Phosphine ligand, Base libretexts.orgfishersci.co.uk
Heck ReactionAlkene (e.g., R-CH=CH₂)C-CPd catalyst (e.g., Pd(OAc)₂), Ligand (optional), Base wikipedia.orgorganic-chemistry.org
Buchwald-Hartwig AminationAmine (e.g., R₂NH)C-NPd catalyst, Phosphine ligand, Base wikipedia.orgorganic-chemistry.org

Electrophilic and Radical Reactions of the Biphenyl Core

The reactivity of the biphenyl core in this compound is significantly influenced by the electronic properties of the chloro and nitro substituents. The chlorine atom, being an ortho, para-director and a deactivator, and the nitro group, a strong meta-director and deactivator, dictate the regioselectivity of electrophilic substitution reactions.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS) reactions, the positions for incoming electrophiles are directed by the existing substituents. For the chlorophenyl ring, the chlorine atom directs incoming electrophiles to the ortho and para positions relative to itself (positions 2, 6, and 4). However, the 4-position is already occupied by the other phenyl ring. Therefore, substitution will primarily occur at the positions ortho to the chlorine atom (2 and 6). For the nitrophenyl ring, the strongly deactivating and meta-directing nitro group directs incoming electrophiles to the meta positions (3' and 5').

Reaction TypeReagentsExpected Major Products
NitrationHNO₃/H₂SO₄4-Chloro-2,4'-dinitro-1,1'-biphenyl and 4-Chloro-4',3'-dinitro-1,1'-biphenyl
HalogenationBr₂/FeBr₃4-Chloro-2-bromo-4'-nitro-1,1'-biphenyl and 4-Chloro-3'-bromo-4'-nitro-1,1'-biphenyl
Friedel-Crafts AcylationRCOCl/AlCl₃2-Acyl-4-chloro-4'-nitro-1,1'-biphenyl and 3'-Acyl-4-chloro-4'-nitro-1,1'-biphenyl

Radical Reactions

The biphenyl core of this compound can also undergo radical reactions, typically initiated by UV light or radical initiators. sigmaaldrich.comwikipedia.org Free-radical halogenation, for example, proceeds via a chain mechanism involving initiation, propagation, and termination steps. sigmaaldrich.comwikipedia.orgyoutube.comnih.gov

Under radical conditions, such as reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN (azobisisobutyronitrile), benzylic C-H bonds are preferentially halogenated. youtube.comlibretexts.org However, in the absence of benzylic protons, as is the case with this compound, radical halogenation can occur on the aromatic ring, although this is generally less facile than electrophilic halogenation. The reaction is often unselective, leading to a mixture of products. sigmaaldrich.comwikipedia.org

Derivatization Strategies for Functionalization and Advanced Applications

The functional groups of this compound, namely the chloro and nitro groups, provide handles for a variety of derivatization reactions, enabling the synthesis of more complex molecules with tailored properties for analytical purposes and the construction of novel molecular architectures.

Strategic Derivatization for Analytical Purposes

For analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is often employed to enhance the volatility, thermal stability, and detectability of analytes. beilstein-journals.orgnih.govgcms.czyoutube.comyoutube.comresearchgate.netnih.govlabmanager.com

For Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

The polarity of the nitro group in this compound can be reduced, and its volatility increased, through chemical derivatization. A common strategy is the reduction of the nitro group to an amine, followed by silylation. sigmaaldrich.comgcms.czyoutube.comresearchgate.netnih.gov

Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂/Pd-C). This yields 4'-Amino-4-chloro-1,1'-biphenyl.

Silylation: The resulting primary amine can then be derivatized using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a more volatile trimethylsilyl (B98337) (TMS) derivative. sigmaaldrich.comyoutube.com This process improves chromatographic peak shape and allows for sensitive detection by GC-MS. sigmaaldrich.comyoutube.com

Derivatization StepReagentProductAnalytical Advantage
ReductionSnCl₂/HCl or H₂/Pd-C4'-Amino-4-chloro-1,1'-biphenylIntroduces a reactive amine group
SilylationBSTFA or MSTFAN-(4'-Chloro-[1,1'-biphenyl]-4-yl)-N-(trimethylsilyl)trimethylsilylamineIncreased volatility and thermal stability for GC-MS

For High-Performance Liquid Chromatography (HPLC) Analysis:

To enhance the detection of this compound by HPLC, particularly with fluorescence detection, the molecule can be derivatized with a fluorescent tag. nih.govgcms.czresearchgate.netnih.gov This typically involves the conversion of one of the existing functional groups into a reactive site for the fluorescent label.

Reduction and Labeling: Similar to the GC-MS strategy, the nitro group can be reduced to an amine. This amino group can then be reacted with a fluorescent labeling reagent such as dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) or a fluorescamine-based reagent. The resulting derivative will exhibit strong fluorescence, enabling highly sensitive detection. gcms.czresearchgate.net

Functional Group Interconversions for Novel Architectures

The chloro and nitro groups of this compound are versatile handles for constructing more complex and novel molecular architectures, including heterocyclic compounds and functionalized biphenyls.

Synthesis of Heterocyclic Compounds:

Carbazole (B46965) Synthesis: The Cadogan reaction provides a powerful method for the synthesis of carbazoles from 2-nitrobiphenyls. nih.govacs.orgwikipedia.org By first introducing a suitable substituent at the 2-position of the chlorophenyl ring of this compound, followed by reduction of the nitro group and subsequent cyclization, a substituted carbazole can be formed. For instance, a Suzuki-Miyaura coupling at the 2-position could be followed by reductive cyclization using a phosphite (B83602) reagent to yield a carbazole derivative. nih.govacs.org

Phenanthridine (B189435) Synthesis: Phenanthridines can be synthesized from 2-aminobiphenyls through reactions like the Pictet-Spengler reaction. wikipedia.orgdepaul.edunih.govnih.govrsc.org Following the reduction of the nitro group in a suitably substituted this compound derivative, reaction with an aldehyde or ketone under acidic conditions can lead to the formation of the phenanthridine core. wikipedia.orgdepaul.edunih.gov

Functional Group Interconversions for Advanced Applications:

Cross-Coupling Reactions: The chlorine atom on the biphenyl core can be replaced with a variety of other functional groups using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. nih.govnih.govresearchgate.netrsc.org This allows for the introduction of alkyl, aryl, or other functionalized groups, leading to a diverse range of novel biphenyl architectures with potentially interesting electronic or biological properties. nih.govrsc.org

Buchwald-Hartwig Amination: The chloro group can also be substituted with various amines through the Buchwald-Hartwig amination reaction. beilstein-journals.orgwikipedia.orgbeilstein-journals.orgnih.govorganic-chemistry.org This provides a direct route to a wide array of N-aryl compounds.

Ullmann Condensation: The Ullmann condensation reaction can be used to form C-O, C-N, or C-S bonds by reacting the chloro-substituted ring with alcohols, amines, or thiols in the presence of a copper catalyst. nih.gov

Reaction TypeKey Reagents/CatalystsProduct Type
Cadogan ReactionP(OR)₃Carbazoles
Pictet-Spengler ReactionAldehyde/Ketone, AcidPhenanthridines
Suzuki-Miyaura CouplingBoronic acid/ester, Pd catalystFunctionalized Biphenyls
Buchwald-Hartwig AminationAmine, Pd catalystN-Aryl Biphenyls
Ullmann CondensationAlcohol/Amine/Thiol, Cu catalystAryl ethers/amines/thioethers

Iv. Theoretical and Computational Investigations of 4 Chloro 4 Nitro 1,1 Biphenyl

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental characteristics of molecular systems. These calculations provide a quantitative basis for understanding the electronic behavior and geometric structure of substituted biphenyls.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. stackexchange.com It is employed to determine various electronic properties by calculating the electron density of a system. For substituted biphenyls, DFT studies are crucial for understanding how different functional groups, such as the chloro and nitro groups in 4-Chloro-4'-nitro-1,1'-biphenyl, influence the distribution of electrons across the molecule. researchgate.net Such studies often utilize hybrid functionals like B3LYP, which have been shown to be effective for organic compounds. mdpi.com Computational analyses can elucidate the electronic and optical properties, offering a detailed picture of the molecule's behavior. mdpi.com

A key feature of biphenyl (B1667301) derivatives is the torsional or dihedral angle between the two phenyl rings. This angle is a result of the balance between steric hindrance from the substituents and the electronic effects of π-conjugation, which favors planarity. In the gas phase, biphenyl itself is not planar, with the rings twisted relative to each other. libretexts.org For substituted biphenyls, computational geometry optimization is used to find the most stable three-dimensional arrangement of atoms.

The table below presents selected bond lengths for nitrobiphenyl, calculated using DFT, which can be considered representative of the bond characteristics in this compound. researchgate.net

BondCalculated Bond Length (Å) researchgate.net
C-C (inter-ring)1.489
C-N1.474

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the kinetic stability and chemical reactivity of a molecule. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more reactive. stackexchange.com For instance, a computational study on the analogous molecule 4-(tert-butyl)-4-nitro-1,1'-biphenyl determined a HOMO-LUMO energy gap of 3.97 eV, suggesting the molecule is soft and highly reactive. stackexchange.comnist.gov The energy of this gap can also be related to the wavelengths of light the compound absorbs in UV-Vis spectroscopy.

ParameterValue (for 4-(tert-butyl)-4-nitro-1,1'-biphenyl) stackexchange.comnist.gov
HOMO EnergyNot Specified
LUMO EnergyNot Specified
HOMO-LUMO Gap (ΔE)3.97 eV

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. This technique can provide detailed information on the conformational flexibility and dynamics of molecules, which is particularly important for non-rigid structures like biphenyls. By simulating the molecule's motion, researchers can observe conformational changes, such as the rotation around the single bond connecting the two phenyl rings, and understand how these motions are influenced by the molecular environment.

Specific molecular dynamics simulation studies for this compound were not identified in the search results.

Reactivity Descriptors and Computational Prediction of Reaction Pathways

Computational methods can predict the most likely sites for chemical reactions on a molecule. This is achieved through the calculation of various reactivity descriptors.

The Molecular Electrostatic Potential (MEP) is a valuable descriptor for identifying the electrophilic and nucleophilic regions of a molecule. The MEP map illustrates the charge distribution from the perspective of an approaching reagent. Regions of negative electrostatic potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack.

For this compound, it is expected that the most negative potential would be located around the oxygen atoms of the electron-withdrawing nitro group, making this area the primary site for interaction with electrophiles. The aromatic rings and the chlorine atom would exhibit regions of less negative or slightly positive potential, indicating their role in potential nucleophilic interactions. Computational studies on similar molecules confirm that MEP analysis is a standard method for investigating charge distribution and chemical reactivity sites. stackexchange.comrsc.org

Chemical Hardness and Softness Analysis

Chemical hardness and softness are fundamental concepts in chemical reactivity theory, derived from Density Functional Theory (DFT). These descriptors help in understanding the stability and reactivity of a molecule. Hardness (η) is a measure of resistance to change in electron distribution or charge transfer, while softness (S) is the reciprocal of hardness and indicates a molecule's propensity to undergo such changes.

The calculation of these properties is based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Using Koopmans' theorem, the ionization potential (I) and electron affinity (A) can be approximated by the negative of the HOMO and LUMO energies, respectively (I ≈ -EHOMO, A ≈ -ELUMO).

From these values, chemical hardness and softness can be calculated using the following equations:

Chemical Hardness (η): η = (I - A) / 2 ≈ (-EHOMO + ELUMO) / 2

Chemical Softness (S): S = 1 / η

A hypothetical DFT calculation on this compound would provide the specific energy values for its HOMO and LUMO, from which its chemical hardness and softness could be precisely determined, offering a quantitative measure of its kinetic stability and reactivity towards other species.

Parameter Formula Significance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added
Chemical Hardness (η)η ≈ (ELUMO - EHOMO) / 2Resistance to deformation of electron cloud
Chemical Softness (S)S = 1 / ηPropensity to accept electrons

Computational Spectroscopy for Structural Elucidation

Computational spectroscopy is a powerful tool for the structural elucidation of molecules, where theoretical spectra are calculated and compared with experimental data. This approach provides a detailed assignment of spectral features to specific molecular motions or electronic transitions, confirming the molecule's structure. For this compound, this involves the theoretical modeling of its vibrational (Infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra. nih.govresearchgate.net

Vibrational Spectroscopy (FT-IR and Raman): Theoretical vibrational spectra are typically calculated using DFT methods, such as B3LYP, with an appropriate basis set (e.g., 6-311++G(d,p)). globalresearchonline.net The calculation provides the harmonic vibrational frequencies and their corresponding intensities for both IR and Raman spectra. A detailed analysis of these calculated frequencies allows for the assignment of specific vibrational modes, such as the C-H stretching of the aromatic rings, the C-Cl stretching, and the symmetric and asymmetric stretching of the NO2 group. nih.gov For instance, studies on similar molecules have shown that the characteristic vibrational modes of the nitro group appear at specific wavenumbers, which can be precisely identified through these calculations. researchgate.net Comparison with experimental FT-IR and Raman spectra, after applying a suitable scaling factor to the calculated frequencies to account for anharmonicity and other method-specific deviations, can confirm the molecular structure of the synthesized compound. globalresearchonline.net

NMR Spectroscopy: The theoretical calculation of NMR spectra involves the use of methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov This approach calculates the isotropic magnetic shielding constants for each nucleus (e.g., 1H and 13C). These shielding constants are then converted into chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The calculated chemical shifts can then be compared with the experimental 1H and 13C NMR spectra. nih.gov This comparison is invaluable for assigning the signals in the experimental spectrum to specific atoms in the this compound molecule, thus confirming its connectivity and substitution pattern.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating electronic absorption spectra. nih.gov This method predicts the electronic transitions between molecular orbitals, providing the absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For this compound, the calculations would likely reveal π → π* and n → π* transitions associated with the aromatic rings and the nitro group. The predicted UV-Vis spectrum can be compared with the experimental spectrum to validate the electronic structure of the molecule. nih.gov

Spectroscopic Technique Computational Method Information Obtained
FT-IR & RamanDFT (e.g., B3LYP)Vibrational frequencies and intensities
1H & 13C NMRGIAOChemical shifts
UV-VisibleTD-DFTElectronic transition wavelengths and intensities

Structure-Activity Relationship (SAR) Modeling via Computational Methods

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to correlate the chemical structure of a series of compounds with their biological activity. mdpi.comresearchgate.net These models are essential in drug discovery and toxicology for predicting the activity of new compounds and for understanding the structural features that are important for their biological effects. nih.gov

For this compound, a QSAR study would typically involve a dataset of structurally related biphenyl derivatives with known biological activity (e.g., toxicity, enzyme inhibition). The first step is to calculate a wide range of molecular descriptors for each compound in the series. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices, 2D pharmacophore descriptors.

3D Descriptors: Geometrical properties, surface area, volume, 3D pharmacophore descriptors.

Physicochemical Descriptors: LogP (lipophilicity), molar refractivity, polarizability, and quantum chemical descriptors like HOMO/LUMO energies and dipole moment. researchgate.net

Once the descriptors are calculated, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms to establish a relationship between the descriptors and the biological activity. nih.gov

A hypothetical QSAR model for a series of nitrobiphenyls might reveal that the presence and position of the nitro group, along with the nature and position of other substituents like the chlorine atom, significantly influence the activity. For example, the model might show that increased lipophilicity and specific electronic properties are correlated with higher toxicity. researchgate.net The resulting QSAR equation can then be used to predict the activity of new, unsynthesized biphenyl derivatives, thereby guiding the design of compounds with desired properties. The statistical validity of the developed QSAR model is crucial and is assessed using parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and external validation with a test set of compounds. nih.gov

Descriptor Category Examples Relevance to SAR/QSAR
Constitutional (1D)Molecular Weight, Number of N atomsBasic molecular properties influencing transport and binding
Topological (2D)Connectivity Indices (e.g., Kier & Hall)Describes molecular branching and shape
Geometrical (3D)Molecular Surface Area, Molecular VolumeRelates to steric interactions with biological targets
PhysicochemicalLogP, Molar Refractivity, Dipole MomentGoverns solubility, membrane permeability, and polar interactions
Quantum ChemicalHOMO/LUMO energies, Chemical HardnessDescribes electronic properties and reactivity

V. Advanced Analytical Methodologies for 4 Chloro 4 Nitro 1,1 Biphenyl and Its Metabolites/degradants

Chromatographic Techniques with Advanced Detection

Chromatography is the cornerstone for the analysis of 4-Chloro-4'-nitro-1,1'-biphenyl, offering powerful separation of the target analyte from complex sample components. The choice of detector is critical and is dictated by the required sensitivity, selectivity, and the physicochemical properties of the compound.

High-Performance Liquid Chromatography (HPLC) is a highly versatile technique for analyzing non-volatile or thermally sensitive compounds like this compound. The effectiveness of HPLC is significantly enhanced by the use of various advanced detectors. Research on the closely related compound 4-nitrobiphenyl (B1678912) (4-NBP) demonstrates the comparative strengths of different HPLC detection methods. researchgate.net

A study comparing electrochemical, UV spectrophotometric, and fluorescent detectors for determining 4-NBP and its reduction product, 4-aminobiphenyl (B23562) (4-ABP), provides valuable insights. researchgate.net For these analyses, a typical mobile phase might consist of methanol (B129727) and a buffered aqueous solution, such as a citrate (B86180) buffer, with the specific ratio and pH optimized for separation. nih.gov For instance, a mobile phase of methanol-0.01 M citrate buffer (pH 6.2) has been used for separating similar nitroaromatic compounds. nih.gov

HPLC coupled with electrochemical detection (HPLC-ED) is a highly sensitive and selective technique for compounds that can be oxidized or reduced at an electrode surface. mdpi.com While this compound itself is not directly electroactive under typical HPLC-ED conditions, it can be quantified following a chemical reduction of its nitro group to an electrochemically active amine group (e.g., 4'-amino-4-chloro-1,1'-biphenyl). researchgate.net

Research on 4-nitrobiphenyl (4-NBP) shows that after its reduction to 4-aminobiphenyl (4-ABP) using a titanium(III)-based reducing agent, it can be readily detected. researchgate.net The optimal detection potential for the resulting amine was found to be +1.0 V. researchgate.net This indirect method provides good sensitivity for quantification. researchgate.net

Table 1: HPLC-ED Analysis of 4-Nitrobiphenyl (4-NBP) via Reduction to 4-Aminobiphenyl (4-ABP) Data sourced from Prchal et al. (2012). researchgate.net

ParameterValue
Analyte4-NBP (determined as 4-ABP)
Detection MethodIndirect, following chemical reduction
Limit of Detection (LOD)4.0 × 10⁻⁶ mol L⁻¹

UV spectrophotometric detection is one of the most common detection methods used with HPLC due to its broad applicability to compounds containing chromophores. This compound possesses aromatic rings and a nitro group, which allows for strong UV absorbance, making HPLC-UVD a suitable method for its direct analysis. nih.govnist.gov

Studies have shown that HPLC-UVD can be used for the direct determination of 4-nitrobiphenyl with a high degree of sensitivity. researchgate.net The optimal wavelength for simultaneous detection of related compounds like 4-nitrophenol (B140041) and its metabolites has been identified at 290 nm, providing a reference point for method development. nih.gov The sensitivity of direct UV detection for 4-NBP was found to be superior to its indirect determination via reduction and subsequent UV detection. researchgate.net

Table 2: Direct HPLC-UVD Analysis of 4-Nitrobiphenyl (4-NBP) Data sourced from Prchal et al. (2012). researchgate.net

ParameterValue
Analyte4-NBP
Detection MethodDirect
Limit of Detection (LOD)4.0 × 10⁻⁷ mol L⁻¹

Fluorescence detection offers exceptional sensitivity, but it is applicable only to compounds that are naturally fluorescent or can be chemically modified (derivatized) to become fluorescent. ub.edu this compound is not naturally fluorescent. researchgate.net

However, similar to the strategy used for electrochemical detection, a highly sensitive fluorescence detection method can be employed after the reduction of the nitro group. The resulting primary amine derivative, 4'-amino-4-chloro-1,1'-biphenyl, is fluorescent. This approach of converting a non-fluorescent analyte into a highly fluorescent derivative is a common strategy to enhance detection limits. nih.gov For 4-nitrobiphenyl, this indirect method proved to be the most sensitive of the three detection techniques evaluated, highlighting the power of fluorescence detection when applicable. researchgate.net

Table 3: Comparative Limits of Detection (LOD) for 4-Nitrobiphenyl (4-NBP) with Different HPLC Detectors Data sourced from Prchal et al. (2012). researchgate.net

Detection MethodApproachLimit of Detection (LOD)
UV SpectrophotometricDirect4.0 × 10⁻⁷ mol L⁻¹
ElectrochemicalIndirect (after reduction)4.0 × 10⁻⁶ mol L⁻¹
FluorescentIndirect (after reduction)2.0 × 10⁻⁷ mol L⁻¹

Gas chromatography coupled with mass spectrometry (GC-MS) is a benchmark technique for the identification and quantification of volatile and semi-volatile organic compounds. The NIST (National Institute of Standards and Technology) Chemistry WebBook confirms the availability of mass spectra for the related compounds 4-chlorobiphenyl (B17849) and 4-nitrobiphenyl, indicating their suitability for GC-MS analysis. nist.govnist.govnist.gov

Spectral data for this compound itself is also available, confirming its amenability to GC-MS analysis. nih.gov Furthermore, the analysis of a structural isomer, 4-chloro-2-nitro-1,1'-biphenyl, by GC-MS has been reported with a limit of quantification of approximately 0.5 μg/Media, demonstrating the practical application of this technique for regulatory and monitoring purposes. analytice.com

Table 4: GC-MS Analysis Information for this compound and Related Isomers

CompoundAnalysis DetailSource
This compoundGC-MS spectrum availableJohn Wiley & Sons, Inc. nih.gov
4-chloro-2-nitro-1,1'-biphenylMethod: GC-MS, LOQ: ~0.5 μg/MediaAnalytice analytice.com

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of HPLC with the powerful detection and identification abilities of mass spectrometry. It is particularly valuable for confirming the identity of analytes and for analyzing compounds that are not suitable for GC. For LC-MS analysis, mobile phases must be volatile, often requiring the substitution of non-volatile salts like phosphates with volatile alternatives such as formic acid or ammonium (B1175870) acetate. sielc.com

LC-MS/MS is frequently used as a confirmatory method alongside other techniques. For example, in the analysis of nitrofuran metabolites, results from HPLC-FLD and LC-MS/MS showed excellent agreement. nih.gov A key application of LC-MS in the context of this compound would be the identification and quantification of its metabolites. Research on the related compound 4-chlorobiphenyl (4-CB) identified 4-chloro-4'-biphenylol as a major hydroxylated metabolite. nih.gov LC-MS is an ideal technique for detecting such polar, conjugated, or thermally unstable metabolites that are not easily analyzed by GC-MS.

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of this compound. These techniques probe the interaction of the molecule with electromagnetic radiation, revealing detailed information about its chemical bonds and electronic structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR provide key structural data.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on its two different phenyl rings. The protons on the 4-chlorophenyl ring and the 4-nitrophenyl ring will exhibit characteristic chemical shifts and coupling patterns, typically appearing as sets of doublets in the aromatic region (approximately 7.0-8.5 ppm). The electron-withdrawing nature of the nitro group causes the protons on its ring (H-3' and H-2') to be shifted further downfield compared to the protons on the chlorophenyl ring (H-2 and H-3). Specifically, the protons ortho to the nitro group are the most deshielded.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum will show twelve distinct signals for the twelve carbon atoms of the biphenyl (B1667301) core. The chemical shifts are significantly influenced by the substituents. The carbon atom bonded to the nitro group (C-4') will be strongly deshielded, appearing at a high chemical shift, while the carbon bonded to the chlorine atom (C-4) will also be downfield, but to a lesser extent. The quaternary carbons (C-1, C-1', C-4, C-4') can be distinguished from the protonated carbons. For instance, in related compounds like 4-chloronitrobenzene, the carbon bearing the nitro group appears around 145 ppm, and the one bearing the chlorine at approximately 136 ppm. actachemicamalaysia.comchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C-1-~138
C-2, C-6~7.65 (d)~128.5
C-3, C-5~7.50 (d)~129.5
C-4-~135
C-1'-~147
C-2', C-6'~7.75 (d)~127.5
C-3', C-5'~8.30 (d)~124.0
C-4'-~148

Note: These are estimated values based on substituent effects and data from similar compounds. 'd' denotes a doublet.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by absorption bands corresponding to its key structural features. nih.gov Although a vapor phase IR spectrum is noted in the PubChem database, a solid-state spectrum would typically be acquired using a KBr pellet. nih.govchemicalbook.com

Key expected vibrational frequencies include:

Aromatic C-H Stretching: Weak to medium bands typically appear above 3000 cm⁻¹.

Aromatic C=C Stretching: Multiple sharp bands are expected in the 1600-1450 cm⁻¹ region, characteristic of the biphenyl rings.

C-NO₂ Stretching: Two strong, characteristic bands are anticipated. The asymmetric stretching vibration appears in the 1530-1500 cm⁻¹ range, and the symmetric stretching vibration is found between 1355-1315 cm⁻¹. These are often the most intense peaks in the spectrum.

C-Cl Stretching: A strong absorption band in the region of 850-550 cm⁻¹ is indicative of the carbon-chlorine bond. jst.go.jp

Out-of-plane C-H Bending: The substitution pattern on the aromatic rings gives rise to characteristic bands in the 900-675 cm⁻¹ region. For the 1,4-disubstituted rings of this compound, a strong band is expected around 830-810 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3100 - 3000Medium-Weak
Nitro (NO₂)Asymmetric Stretching1530 - 1500Strong
Nitro (NO₂)Symmetric Stretching1355 - 1315Strong
Aromatic C=CRing Stretching1600 - 1450Medium-Weak
C-ClStretching850 - 550Strong
p-Disubstituted RingC-H Out-of-Plane Bending830 - 810Strong

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The spectrum of this compound is dominated by the electronic structure of the nitrobiphenyl system. The biphenyl moiety itself has strong absorption bands, which are significantly modified by the nitro group, a powerful chromophore.

The spectrum is expected to show a strong absorption maximum (λmax) in the UV region. For the parent compound, 4-nitrobiphenyl, the λmax is observed at approximately 300 nm. chemspider.comyoutube.com The presence of the chlorine atom on the second phenyl ring is expected to cause a minor bathochromic (red) shift of this absorption band. This primary absorption band is attributed to the π → π* electronic transition within the conjugated system of the nitrobiphenyl structure.

Electrochemical Detection and Analysis

Electrochemical methods offer a highly sensitive and often cost-effective approach for the quantitative analysis of electroactive compounds like this compound. oregonstate.edupdx.edu The presence of the reducible nitro group makes this compound particularly well-suited for analysis by techniques such as voltammetry.

The primary electrochemical reaction involves the irreversible reduction of the nitro group (-NO₂) to a hydroxylamine (B1172632) (-NHOH) and subsequently to an amine (-NH₂) group at the surface of a working electrode, typically a hanging mercury drop electrode (HMDE) or a mercury meniscus modified silver solid amalgam electrode (m-AgSAE). The process occurs in a stepwise manner, often involving the transfer of four or six electrons in total, depending on the pH of the supporting electrolyte.

Techniques like differential pulse voltammetry (DPV) and square-wave voltammetry (SWV) are employed to enhance sensitivity and lower the limits of detection. By scanning the potential to negative values, a distinct reduction peak appears at a potential characteristic of the nitroaromatic compound. The height of this peak is directly proportional to the concentration of this compound in the sample, allowing for precise quantification, often reaching nanomolar detection limits.

Emerging Analytical Techniques for Trace Analysis and Metabolite Profiling

The detection of this compound and its metabolites at trace levels in complex environmental and biological samples requires highly sophisticated and sensitive analytical methods.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This is a powerful technique for the selective and sensitive detection of polychlorinated biphenyls (PCBs) and their derivatives. actachemicamalaysia.com After separation on a gas chromatograph, the parent molecule is fragmented, and specific fragment ions are monitored, which greatly reduces matrix interference and enhances specificity and sensitivity.

Advanced Sample Preparation Techniques: To achieve the low detection limits required for environmental and biological monitoring, pre-concentration and clean-up steps are essential. Emerging microextraction techniques are being increasingly utilized.

Dispersive Liquid-Liquid Microextraction (DLLME): This method involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. This creates a cloudy solution with a large surface area, allowing for very fast extraction of the analyte into the fine droplets of the extraction solvent. Subsequent centrifugation separates the phases, and the analyte-rich solvent is analyzed, often by GC-MS/MS.

Solid-Phase Microextraction (SPME): SPME uses a fused-silica fiber coated with a stationary phase. The fiber is exposed to the sample, and analytes partition from the sample matrix into the coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. This technique is solvent-free, simple, and can be automated. actachemicamalaysia.com

These advanced methods, combining efficient sample preparation with highly selective detection, are critical for profiling the metabolites of this compound and for conducting trace-level analysis in various matrices. chemicalbook.comresearchgate.net

Vi. Environmental Fates and Degradation Pathways of 4 Chloro 4 Nitro 1,1 Biphenyl

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that break down chemical compounds in the environment, such as photodegradation and hydrolysis.

Extensive research has been conducted on the photocatalytic degradation of related compounds such as other polychlorinated biphenyls (PCBs) and nitrophenols using catalysts like titanium dioxide (TiO₂), zinc oxide (ZnO), and graphitic carbon nitride (g-C₃N₄). For instance, the photodegradation of selected PCBs in the presence of nano-TiO₂ and simulated sunlight has been demonstrated to be an effective degradation method. nih.gov Similarly, composites involving g-C₃N₄ have been used for the degradation of other nitroaromatic pollutants. nih.gov However, specific studies detailing the efficiency, reaction kinetics, and degradation products for 4-Chloro-4'-nitro-1,1'-biphenyl using these semiconductors were not identified in the available research.

Advanced Oxidation Processes (AOPs) refer to a set of chemical treatment procedures designed to remove organic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). These processes, including photocatalysis in the presence of oxidants like hydrogen peroxide (H₂O₂), have been shown to enhance the degradation of persistent organic pollutants. nih.gov The combination of TiO₂ and H₂O₂ can significantly speed up the degradation of some PCB congeners. nih.gov Reviews on the degradation of chloronitrophenols also highlight the use of AOPs. nih.gov Despite the known efficacy of AOPs for both PCBs and nitroaromatics, specific research detailing the role and effectiveness of AOPs for the degradation of this compound is currently lacking in the scientific literature.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Aromatic nitro compounds are generally reported to be resistant to hydrolysis under typical environmental pH conditions (pH 5-9). nih.gov Based on this general principle, this compound is not expected to undergo significant hydrolysis in the environment. Specific experimental data on the hydrolysis rates and products for this compound were not found.

Photocatalytic Degradation Under Various Light Sources and Catalysts

Biotic Degradation Mechanisms (Biodegradation)

Biodegradation involves the breakdown of organic substances by living organisms, primarily microorganisms. This is a key process in the environmental fate of many persistent pollutants.

The biodegradation of polychlorinated biphenyls (PCBs) and nitroaromatic compounds has been studied separately. PCBs can be anaerobically dechlorinated by microorganisms through a process called reductive dechlorination. nih.govwikipedia.orgubc.canih.gov This process typically removes chlorine atoms from the biphenyl (B1667301) structure, making the molecule less toxic and more susceptible to further aerobic degradation. wikipedia.org

The biodegradation of various chloronitrophenols by several bacterial strains has also been documented, often involving either oxidative or reductive pathways where the nitro group is removed or transformed. nih.govnih.gov However, specific studies on the microbial transformation and mineralization of this compound were not found in the reviewed literature. The presence of both a chlorine substituent and a nitro group on the biphenyl structure suggests that its biodegradation would require specific microbial consortia capable of both dechlorination and nitro group reduction or removal, but dedicated research on this compound is needed to confirm the precise pathways and microorganisms involved.

Enzymatic Pathways in Bioremediation Applications

The bioremediation of compounds like this compound is a promising avenue for environmental cleanup, relying on the metabolic capabilities of various microorganisms. Both aerobic and anaerobic processes, driven by specific enzymes, are likely involved in its degradation.

Under aerobic conditions, microorganisms such as bacteria and fungi can initiate the breakdown of aromatic rings. Key enzymes in this process include:

Dioxygenases: These enzymes incorporate both atoms of a molecular oxygen molecule into the aromatic ring, leading to the formation of dihydrodiols. This initial step is crucial for destabilizing the aromatic structure and making it susceptible to further degradation.

Monooxygenases: These enzymes introduce a single oxygen atom into the biphenyl structure, often resulting in hydroxylated intermediates.

Peroxidases and Laccases: Primarily found in ligninolytic fungi like Phanerochaete chrysosporium, these extracellular enzymes have a broad substrate specificity and can oxidize a wide range of aromatic pollutants, including chlorinated compounds. nih.gov

In anaerobic environments, the initial steps of degradation often involve reductive processes. Key enzymatic reactions include:

Nitroreductases: These enzymes catalyze the reduction of the nitro group (-NO2) to an amino group (-NH2). This is a critical step as it can significantly alter the toxicity and subsequent degradation pathway of the compound.

Reductive dehalogenation: Anaerobic bacteria can remove chlorine atoms from the biphenyl rings, a process known as dehalorespiration. nih.gov This step is vital for reducing the toxicity and persistence of chlorinated organic compounds.

Enzyme Class Metabolic Process Potential Role in Degradation of this compound Key Microorganisms
DioxygenasesAerobicRing cleavagePseudomonas sp., Burkholderia sp.
MonooxygenasesAerobicHydroxylationPseudomonas sp., Burkholderia sp.
Peroxidases/LaccasesAerobicOxidationPhanerochaete chrysosporium
NitroreductasesAnaerobic/AerobicReduction of nitro groupVarious bacteria and fungi
Reductive DehalogenasesAnaerobicRemoval of chlorineDehalococcoides sp.

Environmental Persistence and Bioaccumulation Potential

The persistence of this compound in the environment is influenced by its chemical structure. The presence of both a chlorine atom and a nitro group on the biphenyl rings contributes to its recalcitrance. Chlorinated nitroaromatic compounds are generally known for their resistance to degradation. nih.gov

The bioaccumulation potential of a chemical is often estimated using its octanol-water partition coefficient (Log Kow). A high Log Kow value suggests that a compound is lipophilic and more likely to accumulate in the fatty tissues of organisms. For the related compound 4-nitrobiphenyl (B1678912), the estimated Log Kow is 3.77, which suggests a moderate potential for bioconcentration. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the bioaccumulation factor (BAF) for organic chemicals in the absence of experimental data. nih.govsfu.ca These models suggest that chemicals with a Log Kow greater than 4.0 have a higher potential to bioaccumulate in aquatic food webs. sfu.ca Given the structural similarities, it is plausible that this compound also possesses a significant bioaccumulation potential.

Parameter Significance Inferred Value/Potential for this compound
Chemical Structure Resistance to degradationHigh due to chlorine and nitro group
Log Kow Potential for bioaccumulationLikely > 4, suggesting significant bioaccumulation potential
Persistence Half-life in the environmentExpected to be long due to recalcitrant nature

Formation and Ecotoxicity of Degradation Intermediates

The enzymatic degradation of this compound can lead to the formation of various intermediate compounds, some of which may be more toxic than the parent molecule.

Based on the degradation pathways of similar compounds, potential intermediates include:

Aminated Biphenyls: The reduction of the nitro group would lead to the formation of 4-chloro-4'-amino-1,1'-biphenyl. While this may be a step towards detoxification, aromatic amines can also be toxic.

Hydroxylated Biphenyls: The action of monooxygenases can produce hydroxylated derivatives. For instance, the metabolism of 4-chlorobiphenyl (B17849) is known to produce 4-chloro-4'-biphenylol, which has been shown to be more effective than the parent compound in impairing mitochondrial functions in rats. nih.gov

Chlorinated Benzoic Acids: Cleavage of the biphenyl rings can result in the formation of chlorinated benzoic acids, which can persist in the environment.

Phenolic Compounds: Further degradation can lead to the formation of various chlorophenols and nitrophenols, which are known to be toxic to aquatic life.

The ecotoxicity of these intermediates is a significant concern. For example, studies on the related compound 4-nitrobiphenyl have shown that it can cause irritation to the eyes, mucous membranes, and respiratory tract in humans upon acute exposure. epa.gov Chronic exposure has been linked to effects on the nervous system, liver, and kidneys. epa.gov The degradation products of this compound could exhibit similar or even enhanced toxicity, highlighting the importance of complete mineralization during bioremediation processes.

Potential Degradation Intermediate Formation Pathway Potential Ecotoxicological Concern
4-Chloro-4'-amino-1,1'-biphenylReduction of nitro groupAromatic amines can be toxic
Hydroxylated derivatives (e.g., 4-Chloro-4'-hydroxy-1,1'-biphenyl)Monooxygenase activityCan be more toxic than the parent compound
Chlorinated benzoic acidsRing cleavagePersistence and potential toxicity
Chlorophenols and NitrophenolsFurther degradationKnown toxicity to aquatic organisms

Vii. Biological Activity and Molecular Mechanisms of 4 Chloro 4 Nitro 1,1 Biphenyl

Antimicrobial Activity Studies

While comprehensive studies on 4-Chloro-4'-nitro-1,1'-biphenyl are not extensively documented, research on analogous compounds containing nitro and chloro groups provides a foundation for understanding its potential antimicrobial properties. mdpi.comresearchgate.net Compounds with nitroaromatic scaffolds, such as nitrofurans and certain flavonoids, have demonstrated notable activity against a wide array of bacteria. mdpi.comcore.ac.uk

The antimicrobial mechanisms of nitroaromatic compounds are often complex and multi-faceted, typically involving the chemical reactivity of the nitro group.

A primary mechanism of action for many nitroaromatic antibacterial agents is their ability to undergo electron transfer reactions, leading to the formation of cytotoxic free radicals. core.ac.uk In anaerobic bacteria, proteins with low redox potentials can reduce the nitro group of compounds like nitroimidazoles. This reduction process generates reactive nitroso and hydroxylamino intermediates that are damaging to the bacterial cell. nih.gov This bio-activation results in oxidative stress and damage to critical cellular components. The process is often futile, as the parent compound can be regenerated in the presence of oxygen, which simultaneously produces superoxide (B77818) radicals, further contributing to cellular damage.

The reactive intermediates generated from the reduction of the nitro group can directly damage bacterial DNA. For example, the reduced forms of nitroimidazoles can cause DNA strand breaks, inhibiting nucleic acid synthesis and leading to cell death. nih.gov Other related compounds have also been shown to interact with DNA. Studies on certain phenylenediamine derivatives, which also contain chloro and nitro functionalities, have revealed their capacity to induce nitro-oxidative lesions in DNA. researchgate.net Additionally, some biphenyl (B1667301) derivatives, such as bisamidines, have been found to bind to the minor groove of DNA, which can interfere with DNA replication and transcription processes. nih.gov These findings suggest that DNA damage is a plausible component of the antimicrobial action of this compound.

The activation of many nitroaromatic compounds is dependent on the activity of bacterial nitroreductase enzymes. mdpi.com These enzymes, which are found in various bacteria, catalyze the reduction of the nitro group, a critical step in forming the active, cytotoxic species. researchgate.net Bacterial nitroreductases can be either oxygen-insensitive (Type I) or oxygen-sensitive (Type II). Type I nitroreductases perform a two-electron reduction of the nitro group, which is less likely to be inhibited by oxygen, while Type II enzymes perform a one-electron reduction that can be reversed by oxygen. The reduction of 4-nitrophenol (B140041), a compound structurally related to a part of the target molecule, has been demonstrated using nitroreductase from Escherichia coli in the presence of NADH, yielding 4-aminophenol (B1666318) and 4-hydroxylamino-phenol as products. researchgate.net This enzymatic conversion is fundamental to the compound's bioactivity.

Mechanistic Insights into Antimicrobial Action

Exploration of Potential Therapeutic Applications

Nitroaromatic compounds have been successfully developed into important therapeutic agents. For example, nitazoxanide (B1678950) is used to treat various parasitic and bacterial infections, and nitrofurantoin (B1679001) remains a key antibiotic for urinary tract infections. mdpi.com 4-Nitrochlorobenzene, a simpler related chemical, serves as a precursor in the synthesis of the anti-leprosy drug Dapsone. wikipedia.org While these examples highlight the therapeutic potential within this chemical class, specific research into the therapeutic applications of this compound itself is not prominent in the existing scientific literature. Further investigation is required to determine if its antimicrobial properties could be harnessed for clinical use.

Toxicological Research and Molecular Risk Assessment

Toxicological assessment of this compound is crucial for understanding its potential risks. While direct studies are limited, research on analogous structures provides significant insights.

Mutagenicity and Genotoxicity Studies

Direct mutagenicity and genotoxicity data for this compound are not extensively available in the reviewed literature. However, the broader class of nitroaromatic compounds, to which it belongs, is known for a wide spectrum of mutagenic and genotoxic properties. nih.gov The genotoxic effects of these chemicals can include the induction of unscheduled DNA synthesis, sister-chromatid exchanges, chromosomal aberrations, and gene mutations in mammalian cells. nih.gov

Studies on structurally similar compounds offer valuable data points. For instance, 1-chloro-4-nitrobenzene (B41953), which shares functional groups with the target compound, has shown mutagenic activity in some Salmonella typhimurium assays and has been observed to cause DNA strand breaks and chromosomal aberrations in mammalian cells in vitro. ca.gov Furthermore, a study on 4'-Chloro-2-nitrobiphenyl (B3055000), a positional isomer, indicated dose-dependent mutagenic properties in Salmonella typhimurium, reinforcing the need for further investigation into the underlying mechanisms. The bacterial mutagenicity of nitroarenes is typically dependent on the reduction of the nitro functional group. nih.gov

Interactive Table 1: Genotoxicity Data for Compounds Related to this compound
CompoundTest SystemEndpointResultReference
1-Chloro-4-nitrobenzeneSalmonella typhimuriumGene MutationPositive (in some strains) ca.gov
1-Chloro-4-nitrobenzeneMammalian Cells (in vitro)DNA Strand BreaksPositive ca.gov
1-Chloro-4-nitrobenzeneMammalian Cells (in vitro)Chromosomal AberrationsPositive ca.gov
4'-Chloro-2-nitrobiphenylSalmonella typhimuriumGene MutationPositive (dose-dependent)
Nitroarenes (general)Mammalian CellsVariousPositive (UDS, SCE, CA, etc.) nih.gov

UDS: Unscheduled DNA Synthesis; SCE: Sister-Chromatid Exchanges; CA: Chromosomal Aberrations.

Molecular Mechanisms of Toxicity

The molecular mechanisms of toxicity for this compound are not directly elucidated in the available research. However, studies on related biphenyls and nitroaromatic compounds suggest several potential pathways.

One key mechanism likely involves metabolic activation. For the related compound 4-chlorobiphenyl (B17849) (4-CB), its hydroxylated metabolite, 4-chloro-4'-biphenylol (4'-OH-4-CB), has been shown to be more potent in impairing mitochondrial energy-transducing functions. nih.gov This suggests that the toxicity of the parent compound may be significantly influenced by the biological activity of its metabolites. nih.gov The study demonstrated that both 4-CB and its metabolite inhibit mitochondrial respiration, with the metabolite being more effective. nih.gov

Furthermore, research on dihydroxy metabolites of 4-chlorobiphenyl has shown they can be oxidized by enzymes like prostaglandin (B15479496) H synthase to form highly reactive electrophilic quinones. nih.gov These quinones are capable of forming adducts with cellular nucleophiles such as proteins and DNA, leading to cellular damage. nih.gov This pathway of activation to reactive intermediates represents a significant toxicological mechanism.

For compounds containing a nitro group, such as 1-chloro-4-nitrobenzene, a proposed mechanism for its carcinogenic effects involves its metabolism to 4-chloroaniline, a known carcinogen. ca.gov This metabolic reduction of the nitro group is a critical activation step. Given the structure of this compound, it is plausible that its toxicity is also mediated through metabolically generated reactive species, either through oxidation of the biphenyl rings or reduction of the nitro group.

Metabolism and Metabolite Identification in Biological Systems

Specific metabolic pathways for this compound have not been detailed in the available scientific literature. Nevertheless, the metabolism of polychlorinated biphenyls (PCBs) and chloronitrobenzenes has been studied, providing a framework for predicting its biotransformation.

The metabolism of PCBs is generally considered a detoxification process, as it facilitates excretion. nih.gov However, it can also lead to the formation of more toxic metabolites. Key metabolic transformations for PCBs include: researchgate.net

Hydroxylation: Catalyzed by cytochrome P-450 (CYP) enzymes, leading to the formation of hydroxylated metabolites (OH-PCBs).

Further Oxidation: Dihydroxy and quinone metabolites can be formed.

Conjugation: Metabolites can be conjugated with glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion. nih.gov

Sulfur-containing Metabolites: Formation of methylsulfonyl metabolites has also been observed. nih.gov

For 1-chloro-4-nitrobenzene, three primary transformation types have been identified in mammals: nitro-group reduction, displacement of the chloride via glutathione (B108866) conjugation, and ring-hydroxylation. oecd.org In humans accidentally exposed to 1-chloro-4-nitrobenzene, metabolites identified included 2-chloro-5-nitrophenol, N-acetyl-S-(4-nitrophenyl)-L-cysteine, and 4-chloroaniline. oecd.org

Based on these findings, the metabolism of this compound in biological systems would likely involve hydroxylation of the biphenyl rings and reduction of the nitro group to an amino group, followed by potential conjugation reactions.

Interactive Table 2: Potential Metabolic Pathways and Metabolites based on Related Compounds
Parent Compound ClassMetabolic ReactionKey EnzymesPotential Metabolites
Polychlorinated BiphenylsHydroxylationCytochrome P-450 (CYP)Hydroxylated biphenyls, Dihydroxy biphenyls, Quinones
Polychlorinated BiphenylsConjugationUGT, SULTGlucuronide conjugates, Sulfate conjugates
ChloronitrobenzenesNitro-reductionReductasesAmino-derivatives (e.g., anilines)
ChloronitrobenzenesGlutathione ConjugationGSTN-acetylcysteine conjugates
ChloronitrobenzenesRing HydroxylationCytochrome P-450 (CYP)Hydroxylated chloronitrobenzenes

UGT: UDP-glucuronosyltransferase; SULT: Sulfotransferase; GST: Glutathione S-transferase.

Structure-Activity Relationships (SAR) for Biological Effects

The structure-activity relationship (SAR) for this compound is defined by its three key structural features: the biphenyl core, the chlorine substituent, and the nitro group. While direct SAR studies on this compound are lacking, research on analogous molecules provides insight into how these features may govern its biological activity.

The biphenyl structure itself is a critical determinant of biological activity. A study comparing the monocyclic alkylating agent benzyl (B1604629) chloride to its biphenyl analogue, 4-chloromethylbiphenyl, found that the addition of the second benzene (B151609) ring significantly enhanced mutagenicity and cell-transforming properties. nih.gov This suggests that the biphenyl scaffold of this compound likely contributes to its potential biological effects.

The nature and position of substituents on the biphenyl rings are also crucial. The hydroxylation of 4-chlorobiphenyl to 4-chloro-4'-biphenylol increases its toxicity, indicating that metabolic transformation to a more polar metabolite enhances its adverse effects on mitochondria. nih.gov The position of the nitro group is also significant, as seen in the case of 4'-Chloro-2-nitrobiphenyl, which is used as an intermediate in the synthesis of the fungicide Boscalid and has demonstrated mutagenic properties.

The nitro group is a well-known toxophore. The bioactivation of nitroarenes often proceeds via the reduction of the nitro group to form reactive intermediates that can bind to cellular macromolecules. nih.gov The electron-withdrawing nature of the nitro group also makes the aromatic ring susceptible to nucleophilic attack, which is a key aspect of the reactivity of compounds like 4-nitrochlorobenzene. wikipedia.org

Therefore, the biological activity of this compound is likely a composite of the properties conferred by the biphenyl system and the electronic effects and metabolic potential of the chloro and nitro substituents.

Viii. Research Gaps and Future Directions

Development of Novel and Sustainable Synthetic Routes

The classical synthesis of substituted biphenyls often relies on coupling reactions, which may involve harsh conditions, expensive catalysts, or produce significant waste. While methods like the Suzuki-Miyaura coupling have been optimized for related compounds, such as the synthesis of 4'-chloro-2-nitrobiphenyl (B3055000) from o-chloronitrobenzene and p-chloro potassium benzyltrifluoroborate, there is a pressing need to develop more sustainable and efficient routes for 4-Chloro-4'-nitro-1,1'-biphenyl. google.com

Future research should focus on:

Green Catalysis: Investigating the use of earth-abundant metal catalysts (e.g., iron, copper) or metal-free catalytic systems to replace traditional palladium catalysts.

Flow Chemistry: Developing continuous flow processes that can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to batch reactions.

Alternative Solvents: Exploring the use of benign solvents, such as water, ionic liquids, or deep eutectic solvents, to minimize the environmental impact of the synthesis.

A comparison of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic Strategy Potential Advantages Key Research Challenges
Palladium-Catalyzed Cross-Coupling High yields, well-established methodology. researchgate.net Catalyst cost, potential for metal contamination, reliance on organic solvents.
Earth-Abundant Metal Catalysis Lower cost, reduced environmental toxicity. Often require higher catalyst loading or harsher conditions; catalyst stability.
Continuous Flow Synthesis Enhanced safety, scalability, and process control. Initial setup cost, potential for channel clogging with solids.

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability, substrate scope limitations, lower reaction rates. |

Comprehensive Mechanistic Understanding of Biological and Environmental Interactions

The presence of both a chloro and a nitro group on a biphenyl (B1667301) scaffold suggests potential biological activity and environmental persistence. Research on the related compound 4'-Chloro-2-nitrobiphenyl has indicated mutagenic properties. However, a detailed mechanistic understanding of how this compound interacts with biological systems and the environment is lacking.

Key areas for future investigation include:

Genotoxicity and Mutagenicity: Conducting thorough Ames tests and other genotoxicity assays to understand the DNA-damaging potential. The electrophilic nature of the nitro group could allow it to interact with cellular macromolecules like DNA.

Metabolic Pathways: Identifying the metabolic pathways in various organisms (e.g., bacteria, fungi, mammals) to understand its biotransformation products, which may have different toxicity profiles.

Bioaccumulation and Biomagnification: Studying its lipophilicity and persistence to predict its potential to accumulate in fatty tissues and magnify through the food chain, a known issue for polychlorinated biphenyls (PCBs).

Gene-Environment Interactions (GEIs): Utilizing GEI analysis to explore how environmental conditions modulate the biological impact of the compound. nih.govbiophysics.org This approach can reveal how signaling networks within an organism respond to exposure under different settings. nih.gov

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental work and reducing costs. For this compound, advanced computational modeling is a significant untapped area of research.

Future directions should include:

Density Functional Theory (DFT) Calculations: Using DFT to model the electronic structure, reactivity parameters, and spectroscopic properties of the molecule. researchgate.net This can provide insights into its stability and potential reaction sites.

Molecular Docking: Simulating the interaction of this compound with key biological macromolecules, such as enzymes or DNA, to predict its mode of action and potential toxicity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of this and related compounds with their biological activities or environmental fate.

Reactive Force-Field (ReaxFF) Modeling: Employing ReaxFF simulations to model complex reactive events, such as its degradation pathways in different environmental compartments. acs.org

Table 2: Potential Applications of Computational Modeling

Modeling Technique Research Question Predicted Outcome
Density Functional Theory (DFT) What are the most reactive sites on the molecule? Electron density maps, HOMO/LUMO energies, chemical reactivity descriptors. researchgate.net
Molecular Docking Does the compound bind to specific proteins? Binding affinity scores, interaction poses, identification of potential biological targets. researchgate.net
QSAR How do structural changes affect toxicity? Predictive models for toxicity based on molecular descriptors.

| Molecular Dynamics (MD) Simulation | How does the compound behave in a biological membrane? | Trajectory of the molecule, interaction with lipids, potential for membrane disruption. |

Exploration of Derivatization for Enhanced Selectivity and Potency

The core structure of this compound can serve as a scaffold for the synthesis of new molecules with tailored properties. The related compound, 4'-chloro-2-nitrobiphenyl, is a key intermediate in the production of the fungicide Boscalid, highlighting the potential of this class of compounds in agrochemistry. google.comresearchgate.net

Future research should explore:

Reduction of the Nitro Group: The nitro group can be reduced to an amine, which is a versatile functional group for further derivatization, opening pathways to a wide range of amides, ureas, and other compounds.

Nucleophilic Aromatic Substitution: Investigating the substitution of the chloro or nitro group to introduce new functionalities and modulate the electronic and steric properties of the biphenyl system.

Pharmacophore Development: Using the biphenyl scaffold to design and synthesize novel compounds with potential therapeutic activity, for example, by incorporating fragments known to improve pharmacokinetic properties. acs.org

Synthesis of Platinum Complexes: Investigating the creation of platinum complexes, as chloro-substituted polyaromatic ligands have shown enhanced potency in anti-cancer applications. nih.gov

Integrated Analytical Platforms for Real-time Monitoring and Detection

Developing sensitive and rapid analytical methods is crucial for monitoring the presence of this compound in various matrices. While standard methods for PCBs, such as gas chromatography with mass spectrometry (GC-MS), are well-established, there is a need for integrated platforms that allow for real-time or near real-time analysis. nih.govclu-in.orgcromlab-instruments.es

Future research should focus on:

Biosensors: Developing electrochemical or optical biosensors for continuous, real-time measurements in environmental or biological samples. mdpi.com These could be particularly useful for monitoring in aquatic environments. nih.gov

Ambient Ionization Mass Spectrometry: Utilizing techniques like Direct Analysis in Real Time-Mass Spectrometry (DART-MS) for the rapid, direct analysis of samples with minimal preparation. nist.govresearchgate.net This can provide near-complete chemical profiles quickly. nist.gov

Microarray Assays: Creating visualized microarray platforms that can simultaneously detect multiple related compounds in a single sample, offering a high-throughput screening tool. nih.gov

Integrated Systems: Combining separation techniques (like GC) with multiple detection methods (like electron capture and mass spectrometry) and automated sample preparation to create comprehensive analytical platforms for complex matrices. nih.govcdc.gov

Table 3: Advanced Analytical Platforms for Future Monitoring

Platform Principle Potential Application
Electrochemical Biosensors Biorecognition element coupled to a transducer. mdpi.com Continuous monitoring of water sources for contamination. nih.gov
DART-MS Direct analysis of samples by a stream of heated, excited gas. nist.gov Rapid screening of soil or tissue samples for exposure assessment. researchgate.net
Visualized Microarray Competitive immunoassay on a spotted plate. nih.gov High-throughput screening of food products for safety monitoring. nih.gov

| Two-Dimensional GC (GCxGC) | High-resolution separation using two different columns. nih.gov | Detailed characterization of complex environmental samples containing multiple isomers. |

Q & A

Q. How can NMR spectroscopy distinguish positional isomers in nitrated biphenyl systems?

  • Methodology : Compare ¹H NMR chemical shifts of aromatic protons. Nitro groups induce strong deshielding (~δ 8.3–8.9 ppm for para-nitro), while chloro substituents cause moderate shifts (~δ 7.4–7.6 ppm). For this compound, symmetry reduces splitting patterns, aiding assignment .
  • Example : In 4-methoxy-4'-nitro-1,1'-biphenyl, the nitro group’s adjacent protons appear as a doublet (J = 9.5 Hz), while methoxy protons resonate at δ 3.86 ppm .

Advanced Research Questions

Q. How do electronic effects influence regioselective C–H functionalization in this compound?

  • Methodology : Use directing groups (e.g., carbonyls, amines) or transition-metal catalysts (Pd, Ru) to control reactivity. The electron-withdrawing nitro group deactivates the adjacent ring, directing functionalization to the chloro-substituted ring. DFT calculations predict activation barriers for competing pathways .
  • Case Study : Palladium-catalyzed C–H arylation at the C3 position of fluorinated biphenyls achieved 85% yield using 1-methylpyrrole as a directing group .

Q. What strategies resolve contradictions in XRD data for halogenated biphenyl crystals?

  • Methodology : Employ SHELX software for structure refinement. Use high-resolution data (≤ 0.8 Å) to reduce noise. Validate with residual density maps and R-factor analysis. Cross-check with spectroscopic data (e.g., NMR, IR) to confirm substituent positions .
  • Example : For organotellurium biphenyl derivatives, DFT-optimized geometries showed <0.05 Å deviations from XRD bond lengths, confirming structural assignments .

Q. How can computational methods predict the reactivity of this compound in photoredox catalysis?

  • Methodology : Perform TD-DFT calculations to model excited-state behavior. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to identify electron-transfer pathways. Compare with experimental UV-vis spectra for validation .
  • Data Insight : The nitro group’s electron-deficient nature enhances oxidative quenching in photocatalyst-free systems, enabling dearomatization of phenol derivatives .

Methodological Comparison Table

Technique Application Advantages Limitations
Suzuki-Miyaura CouplingSynthesis of biphenyl derivativesHigh functional group tolerance, scalabilityRequires inert conditions, costly catalysts
XRD Refinement (SHELX)Crystal structure determinationAtomic-level precision, robust for small moleculesSensitive to crystal quality and resolution
DFT CalculationsPredicting reactivity and geometriesCost-effective, guides experimental designAccuracy depends on basis sets and functionals

Key Data from Literature

  • Synthesis Yield : 83% for oxime derivatives via flash chromatography (PE/EA gradient) .
  • NMR Shifts : Nitro-adjacent protons at δ 8.91 ppm (¹H) and δ 155.98 ppm (¹³C) in CDCl₃ .
  • Catalytic Efficiency : Pd(I) dimers enable triple selective C–C coupling with >80% yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-4'-nitro-1,1'-biphenyl
Reactant of Route 2
Reactant of Route 2
4-Chloro-4'-nitro-1,1'-biphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.